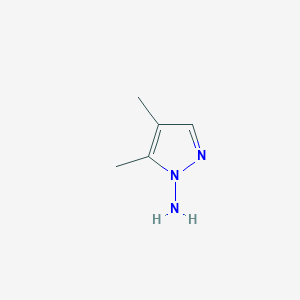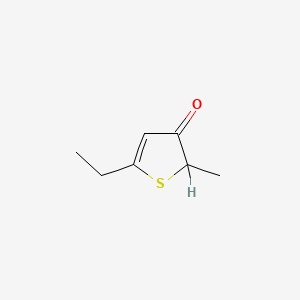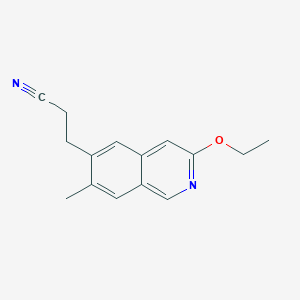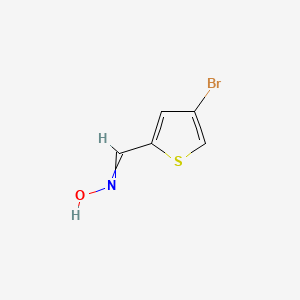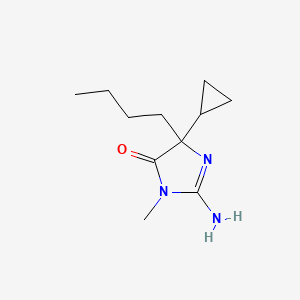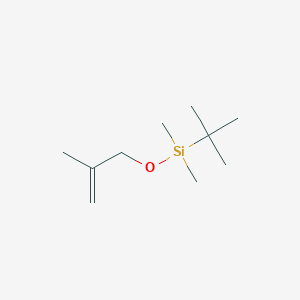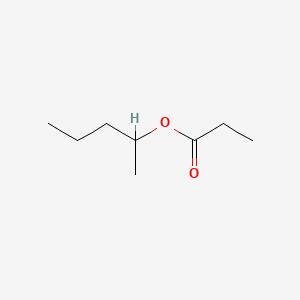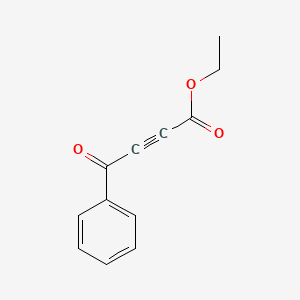
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is an organic compound with the molecular formula C12H10O3 It is a derivative of butynoic acid, characterized by the presence of a phenyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester typically involves the esterification of 4-oxo-4-phenyl-2-butynoic acid. One common method is the reaction of 4-oxo-4-phenyl-2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene.
Substitution: Nucleophilic substitution reactions can occur at the ester or alkyne functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-phenylbutanoic acid, while reduction could produce 4-phenylbut-2-yn-1-ol.
Aplicaciones Científicas De Investigación
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The pathways involved often include ester hydrolysis, oxidation, and reduction reactions, leading to the formation of various metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester
- 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
- Ethyl 2-oxo-4-phenylbutyrate
Uniqueness
2-Butynoic acid, 4-oxo-4-phenyl-, ethyl ester is unique due to its specific structural features, such as the ethyl ester group and the phenyl-substituted butynoic acid backbone
Propiedades
Número CAS |
54966-47-1 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
ethyl 4-oxo-4-phenylbut-2-ynoate |
InChI |
InChI=1S/C12H10O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
Clave InChI |
XGUAEEGZGYIHBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)


